molecular formula C16H24ClNO3 B4408931 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride

4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride

Cat. No. B4408931
M. Wt: 313.82 g/mol
InChI Key: PYIZHCCMEARKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride is a chemical compound that is widely used in scientific research. This compound is also known as DMXB-A, and it is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. The α7 nAChR is a type of receptor that is found in the central nervous system, and it is involved in various physiological and pathological processes. The selective activation of α7 nAChR by DMXB-A has been shown to have potential therapeutic effects on several diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.

Mechanism of Action

DMXB-A selectively activates α7 nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. The activation of α7 nAChR by DMXB-A leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. These pathways are involved in various physiological and pathological processes, including synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
The selective activation of α7 nAChR by DMXB-A has been shown to have several biochemical and physiological effects. These effects include the modulation of synaptic plasticity, the regulation of neuroinflammation, the improvement of cognitive function, and the reduction of oxidative stress. DMXB-A has also been shown to have potential neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for laboratory experiments. It is a selective α7 nAChR agonist, which allows for the specific activation of this receptor. DMXB-A is also stable and soluble in water, which makes it easy to use in experiments. However, DMXB-A has some limitations, including its high cost and the need for expertise in organic chemistry for its synthesis.

Future Directions

There are several future directions for the research on DMXB-A. One direction is to investigate its potential therapeutic effects on other diseases, such as multiple sclerosis and Parkinson's disease. Another direction is to explore the underlying mechanisms of its neuroprotective effects. Additionally, the development of more efficient and cost-effective synthesis methods for DMXB-A may facilitate its widespread use in scientific research.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic effects on various diseases. In Alzheimer's disease, DMXB-A has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in animal models. In schizophrenia, DMXB-A has been shown to improve cognitive function and reduce negative symptoms in clinical trials. In inflammatory bowel disease, DMXB-A has been shown to reduce inflammation and improve intestinal barrier function in animal models.

properties

IUPAC Name

4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-13-10-17(11-14(2)20-13)8-3-9-19-16-6-4-15(12-18)5-7-16;/h4-7,12-14H,3,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIZHCCMEARKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=CC=C(C=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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